molecular formula C19H12BrF3N4O B11429609 4-Bromo-2-(3-{[3-(trifluoromethyl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol

4-Bromo-2-(3-{[3-(trifluoromethyl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol

Cat. No.: B11429609
M. Wt: 449.2 g/mol
InChI Key: RXWPCMQXELUOBI-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-{[3-(trifluoromethyl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol is a complex organic compound that features a bromine atom, a trifluoromethyl group, and an imidazo[1,2-a]pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3-{[3-(trifluoromethyl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This method is efficient, environmentally benign, and yields high purity products.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale microwave-assisted synthesis, which offers advantages such as reduced reaction times and lower energy consumption. The use of solid support catalysts like aluminum oxide or titanium tetrachloride can also be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-{[3-(trifluoromethyl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Bromo-2-(3-{[3-(trifluoromethyl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-{[3-(trifluoromethyl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazo[1,2-a]pyrimidine ring is known to interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(3-{[3-(trifluoromethyl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol is unique due to its combination of a bromine atom, trifluoromethyl group, and imidazo[1,2-a]pyrimidine ring. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C19H12BrF3N4O

Molecular Weight

449.2 g/mol

IUPAC Name

4-bromo-2-[3-[3-(trifluoromethyl)anilino]imidazo[1,2-a]pyrimidin-2-yl]phenol

InChI

InChI=1S/C19H12BrF3N4O/c20-12-5-6-15(28)14(10-12)16-17(27-8-2-7-24-18(27)26-16)25-13-4-1-3-11(9-13)19(21,22)23/h1-10,25,28H

InChI Key

RXWPCMQXELUOBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(N=C3N2C=CC=N3)C4=C(C=CC(=C4)Br)O)C(F)(F)F

Origin of Product

United States

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